![molecular formula C18H20N2 B170685 2,2'-(Mesitylmethylene)bis(1H-pyrrole) CAS No. 159152-14-4](/img/structure/B170685.png)
2,2'-(Mesitylmethylene)bis(1H-pyrrole)
Overview
Description
2,2’-(Mesitylmethylene)bis(1H-pyrrole) is an organic compound with the molecular formula C18H20N2. It is characterized by the presence of two pyrrole rings connected by a mesitylmethylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Mesitylmethylene)bis(1H-pyrrole) typically involves the reaction of mesitylene with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the mesitylmethylene bridge between the two pyrrole rings . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of 2,2’-(Mesitylmethylene)bis(1H-pyrrole) on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Mesitylmethylene)bis(1H-pyrrole) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrrole rings .
Scientific Research Applications
2,2’-(Mesitylmethylene)bis(1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 2,2’-(Mesitylmethylene)bis(1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The mesitylmethylene bridge and pyrrole rings allow the compound to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Dipyrromethane): Similar structure but lacks the mesitylmethylene bridge.
2,2’-(Bipyrrole): Contains two pyrrole rings but connected differently.
5-Mesityldipyrromethane: Another compound with a mesityl group but different connectivity.
Uniqueness
2,2’-(Mesitylmethylene)bis(1H-pyrrole) is unique due to its mesitylmethylene bridge, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with other molecules, making it valuable in various research applications .
Properties
IUPAC Name |
2-[1H-pyrrol-2-yl-(2,4,6-trimethylphenyl)methyl]-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-12-10-13(2)17(14(3)11-12)18(15-6-4-8-19-15)16-7-5-9-20-16/h4-11,18-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSFUWKGADQXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CN2)C3=CC=CN3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472479 | |
Record name | 2,2'-[(2,4,6-Trimethylphenyl)methylene]di(1H-pyrrole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159152-14-4 | |
Record name | 2,2'-[(2,4,6-Trimethylphenyl)methylene]di(1H-pyrrole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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